![molecular formula C24H19N3OS B289948 2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one](/img/structure/B289948.png)
2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one is a chemical compound that has gained much attention in scientific research due to its unique structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may have implications for the treatment of Alzheimer's disease, which is characterized by a deficiency of acetylcholine in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one has a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which may make it a promising candidate for cancer therapy. It has also been shown to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one in lab experiments is its unique structure, which may allow for the synthesis of other complex molecules. However, one limitation is that the synthesis method is complex and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one. One direction is to investigate its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Another direction is to explore its potential as an antibacterial and antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Finally, the synthesis of other complex molecules using this compound as a building block may also be an area of future research.
Synthesemethoden
The synthesis of 2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one is a complex process that involves several steps. The most common method involves the condensation of 2-aminothiophenol and 2-aminopyridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as triethylamine. The resulting product is then reduced with sodium borohydride to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
2,10-diphenyl-2,3,8,9-tetrahydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(7H)-one has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been studied for its antibacterial and antifungal properties. In addition, this compound has been used as a building block for the synthesis of other complex molecules.
Eigenschaften
Molekularformel |
C24H19N3OS |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
4,16-diphenyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11(15)-tetraen-6-one |
InChI |
InChI=1S/C24H19N3OS/c28-23-21-20(26-22(27-23)15-10-5-2-6-11-15)19-18(14-8-3-1-4-9-14)16-12-7-13-17(16)25-24(19)29-21/h1-6,8-11,22,26H,7,12-13H2,(H,27,28) |
InChI-Schlüssel |
MQGSMYQWYWLPIU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2C4=CC=CC=C4)C5=C(S3)C(=O)NC(N5)C6=CC=CC=C6 |
Kanonische SMILES |
C1CC2=C(C1)N=C3C(=C2C4=CC=CC=C4)C5=C(S3)C(=O)NC(N5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)
![8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)
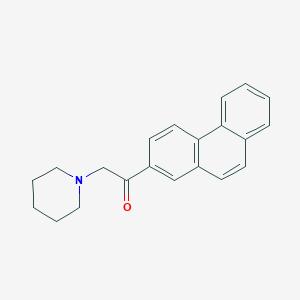
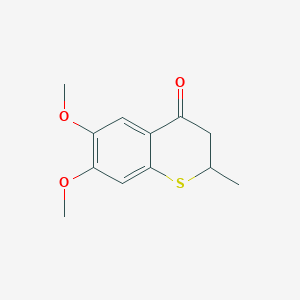
![7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289873.png)

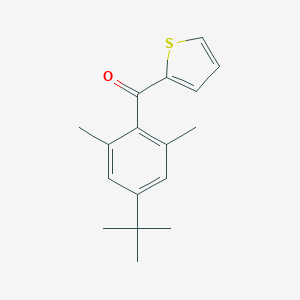
![Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B289879.png)
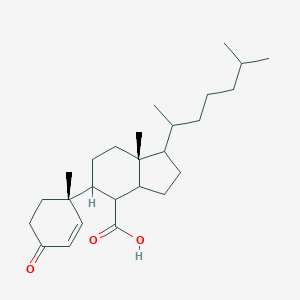
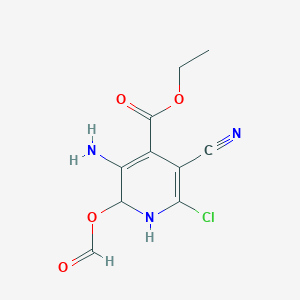

![2-methoxy-5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289884.png)
![2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289885.png)
![7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,4,5,10,11,11a-hexahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289886.png)